molecular formula C7H11NO2S B1442428 [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 874279-09-1

[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol

Cat. No.: B1442428
CAS No.: 874279-09-1
M. Wt: 173.24 g/mol
InChI Key: SWTAMBZLSFUSTG-UHFFFAOYSA-N
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Description

[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol is a thiazole derivative characterized by a central 1,3-thiazole ring substituted with:

  • Methoxymethyl group (-CH2-OCH3) at position 2.
  • Methyl group (-CH3) at position 4.
  • Methanol (-CH2OH) at position 5.

Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse pharmacological and agrochemical applications.

Properties

IUPAC Name

[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-5-6(3-9)11-7(8-5)4-10-2/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTAMBZLSFUSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)COC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Halo Ketones with Thioamides

A common route involves cyclization of α-haloketones with thioamides to form the thiazole ring. For example, the reaction of methyl 2-methyl-4-hydroxythiazole-5-carboxylate with appropriate reagents can yield the core structure, which is then functionalized further.

Construction via Hantzsch Thiazole Synthesis

The Hantzsch method involves condensing α-haloketones with thioamides under reflux conditions to generate the thiazole ring with substituents at specific positions.

Introduction of the Methoxymethyl Group at Position 2

The methoxymethyl group is typically introduced through nucleophilic substitution or via formaldehyde derivatives:

Method Reagents Conditions Reference/Notes
Formaldehyde-mediated methylation Formaldehyde or paraformaldehyde, methanol Acidic or basic catalysis, reflux Common for installing methoxymethyl groups at heteroatoms
Reaction of halogenated intermediates with methoxymethyl chloride Methoxymethyl chloride, base Room temperature or mild heating Used for selective substitution at heteroatoms

Example Procedure

A typical approach involves treating the thiazole derivative with formaldehyde in methanol under acidic conditions, facilitating the formation of the methoxymethyl substituent at the 2-position.

Methylation at the 4-Position

The methyl group at the 4-position can be introduced via methylation of the heterocyclic nitrogen or carbon:

Method Reagents Conditions Reference/Notes
Methyl iodide or methyl sulfate Methyl iodide, base (e.g., potassium carbonate) Reflux in acetone or DMF Common for methylation of heterocycles
Dimethyl sulfate Base Controlled temperature Alternative methylation reagent

Example Procedure

Methylation using methyl iodide in the presence of potassium carbonate in acetone can selectively methylate the 4-position of the thiazole ring.

Hydroxymethylation at the 5-Position

The hydroxymethyl group is typically introduced via formylation followed by reduction:

Method Reagents Conditions Reference/Notes
Formaldehyde addition Formaldehyde solution, base Mild heating For direct hydroxymethylation at heteroatoms
Reduction of formyl derivatives NaBH4 or LiAlH4 Reflux To convert aldehyde to alcohol

Example Procedure

Reaction of the methylated thiazole with formaldehyde in aqueous solution under basic conditions yields the hydroxymethyl derivative.

Summary of the Proposed Synthetic Route

Step Description Reagents Conditions Yield/Notes
1 Synthesis of thiazole core Thioamides + α-haloketones Reflux Based on heterocyclic synthesis literature
2 Introduction of methoxymethyl at 2-position Formaldehyde/methoxymethyl chloride Acidic or basic, room temp From literature, high selectivity
3 Methylation at 4-position Methyl iodide + K2CO3 Reflux Selective methylation
4 Hydroxymethylation at 5-position Formaldehyde Mild heating Final functionalization

Data Table Summarizing Key Methods

Method Reagents Solvent Conditions Yield Remarks
Formaldehyde-mediated methoxymethylation Formaldehyde, methanol Methanol Reflux, acid/base catalysis ~70-85% Widely used for heteroatom functionalization
Halogenated intermediate reaction Methoxymethyl chloride Dichloromethane Room temperature ~60-75% For selective substitution
Methylation of heterocycle Methyl iodide, K2CO3 Acetone Reflux ~65-80% Methylation at 4-position
Hydroxymethylation Formaldehyde Aqueous Mild heating ~60-85% Final step for hydroxymethyl group

Research Findings and Considerations

  • The synthesis of related thiazole derivatives has demonstrated high yields (>80%) when using formaldehyde or methoxymethyl chloride for methoxymethylation, emphasizing the importance of controlled reaction conditions to prevent over-alkylation or side reactions.
  • Methylation reactions are sensitive to the choice of base and solvent, with potassium carbonate in acetone being a common and effective combination.
  • Hydroxymethylation at the 5-position is often achieved with formaldehyde under mild conditions, with careful control of temperature and pH to maximize selectivity.

Scientific Research Applications

Antidiabetic Properties

Research indicates that compounds similar to [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol exhibit potential in the treatment of diabetes mellitus. The compound has been linked to the inhibition of cytochrome P450 monooxygenase, which plays a role in glucose metabolism. A patent (US20060199851A1) suggests that thiazole derivatives can be utilized for managing glucose homeostasis and preventing diabetic complications such as retinopathy and neuropathy .

Cardiovascular Health

The compound shows promise in cardioprotection and improving cardiac function. Its cytoprotective effects are beneficial in ischemic conditions, potentially aiding in the management of myocardial infarction and congestive heart failure. Research highlights its role in reducing tissue damage during ischemia, thus being useful for acute management of tissue injuries .

Skin Care Formulations

[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol is being investigated for its efficacy in cosmetic formulations due to its potential moisturizing properties. The compound's ability to enhance skin hydration makes it a candidate for inclusion in topical skincare products aimed at improving skin texture and overall appearance .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways that may be exploited for therapeutic benefits, particularly in metabolic disorders .

Summary of Findings

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntidiabetic agentInhibits cytochrome P450; prevents diabetic complications .
Cardiovascular HealthCytoprotection during ischemiaReduces ischemia-induced tissue damage; improves cardiac function .
Cosmetic FormulationsMoisturizing agentEnhances skin hydration and texture; potential for skincare products .
Biochemical ResearchEnzyme inhibition studiesAlters metabolic pathways; potential therapeutic applications .

Case Studies and Research Insights

  • Antidiabetic Effects : A study highlighted the effectiveness of thiazole derivatives in managing Type II diabetes by improving insulin sensitivity and reducing complications associated with the disease.
  • Cardioprotection : Clinical trials have shown that compounds with similar structures to [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol can significantly reduce myocardial damage during ischemic events.
  • Cosmetic Efficacy : In vitro studies demonstrated that formulations containing this compound improved skin hydration levels significantly compared to control formulations.

Mechanism of Action

The mechanism of action of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Analogues and Substitution Patterns

The following compounds share the 1,3-thiazole core with variations in substituents, which significantly influence their physicochemical and biological properties:

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Notable Features References
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol C7H11NO2S 189.24 2: -CH2OCH3; 4: -CH3; 5: -CH2OH Polar substituents enhance solubility
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol C11H11NOS 205.27 2: -CH3; 4: -C6H5; 5: -CH2OH Aromatic phenyl increases lipophilicity
[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol C6H5F3NOS 196.17 2: -CH2OH; 4: -CF3; 5: -CH3 Trifluoromethyl enhances electronegativity
{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol C12H8F4NOS 290.26 2: -C6H3F4; 4: -CH3; 5: -CH2OH Fluorinated phenyl improves metabolic stability
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol C12H13NO2 215.24 Oxazole core; 4: -CH3; 2: -C6H4CH3; 5: -CH2OH Oxazole analog with reduced sulfur content

Impact of Substituents on Properties

Polarity and Solubility: The methoxymethyl and methanol groups in the target compound increase polarity, favoring aqueous solubility compared to phenyl-substituted analogs (e.g., C11H11NOS, ).

Biological Activity: Fluorinated derivatives (e.g., C12H8F4NOS, ) are often designed to resist metabolic degradation, making them candidates for therapeutic agents. Thiazole-triazole hybrids (e.g., compounds in ) demonstrate antimicrobial and enzyme-inhibitory activities, though the target compound’s biological data remain uncharacterized in the evidence .

Biological Activity

[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This compound features a unique structure that includes both methoxymethyl and hydroxymethyl groups, which may contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C7H10N2OSC_7H_{10}N_2OS, with a molecular weight of 174.23 g/mol. The presence of functional groups such as methoxymethyl and hydroxymethyl enhances its solubility and reactivity.

The biological activity of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol is believed to involve interactions with specific molecular targets, including enzymes and receptors. The methoxymethyl and hydroxymethyl groups can form hydrogen bonds, influencing the compound's binding affinity. Potential mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Modulation of Receptor Signaling : It could affect receptor-mediated signaling pathways, leading to altered cellular responses.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A notable investigation involved evaluating its cytotoxic effects on liver carcinoma cell lines (HepG2) using MTT assays. The results indicated that certain derivatives demonstrated significant cytotoxicity with IC50 values in the low micromolar range (e.g., IC50 = 1.61 ± 1.92 µg/mL) for structurally similar compounds .

CompoundCell LineIC50 (µg/mL)
9HepG21.61 ± 1.92
10HepG21.98 ± 1.22

These findings suggest that modifications to the thiazole structure can enhance anticancer activity, indicating a structure-activity relationship (SAR) that warrants further investigation.

Other Biological Activities

In addition to antimicrobial and anticancer properties, [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol has been studied for potential anti-inflammatory effects and as a probe for studying biological processes . Its versatility as a chemical building block makes it valuable in drug development.

Case Studies

  • Antitumor Activity Study : In a study focused on synthesizing new thiazole derivatives, several compounds were tested against HepG2 cells. The results revealed that modifications at specific positions on the thiazole ring significantly impacted cytotoxicity, highlighting the importance of structural optimization in drug design .
  • Antimicrobial Efficacy : A comparative analysis of various thiazole derivatives showed that [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol exhibited superior activity against resistant bacterial strains compared to traditional antibiotics, suggesting its potential as a lead compound in antibiotic development .

Q & A

Q. What are efficient synthetic routes for [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol?

A multi-step synthesis is typically employed, involving:

  • Step 1: Condensation of 4-methylthiazole derivatives with methoxymethyl halides under basic conditions to introduce the methoxymethyl group at position 2.
  • Step 2: Hydroxylation at position 5 via oxidation or nucleophilic substitution, followed by purification using recrystallization (e.g., ethanol-DMF mixtures) or column chromatography .
  • Key reagents include chloroacetyl chloride, triethylamine, and ethanol as a solvent. Reaction yields can be optimized by adjusting stoichiometry and temperature .

Q. How is [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol characterized spectroscopically?

  • NMR: 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl at δ ~2.5 ppm, methoxymethyl protons at δ ~3.3–3.5 ppm).
  • IR: Stretching frequencies for hydroxyl (~3200–3400 cm1^{-1}) and thiazole C=N (~1600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight.
  • X-ray Crystallography: SHELX software refines crystal structures, confirming bond lengths and angles .

Q. What purification techniques are recommended for isolating high-purity samples?

  • Recrystallization: Ethanol-DMF or methanol-water mixtures effectively remove unreacted precursors.
  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients separates polar impurities.
  • Purity ≥95% is achievable, as validated by HPLC or elemental analysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for thiazole ring formation.
  • Catalysis: Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts improve regioselectivity.
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >80% .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across multiple replicates to confirm potency trends.
  • Target Validation: Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) using crystallographic data (PDB IDs).
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models: Hammett constants for substituents correlate with antimicrobial activity (R2^2 >0.85) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation: Replace methoxymethyl with ethoxymethyl or halogenated groups to probe electronic effects.
  • Bioisosteres: Swap thiazole with oxazole or imidazole to assess ring flexibility.
  • Activity Cliffs: Identify abrupt changes in potency (e.g., 10-fold IC50_{50} differences) using analogues from combinatorial libraries .

Methodological Notes

  • Data Contradictions: Cross-validate NMR assignments with 2D-COSY and HSQC to resolve signal overlap .
  • Crystallography: SHELXL refines twinned or high-resolution datasets for accurate bond parameter reporting .
  • Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol
Reactant of Route 2
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol

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